molecular formula C18H19FO4 B13016911 Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13016911
M. Wt: 318.3 g/mol
InChI Key: YAAILBHEPOGAQT-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate (C₁₈H₁₉FO₄, molecular weight 318.34 g/mol) is a substituted benzoate ester featuring three key structural motifs:

  • Ethoxy group at position 3 of the benzene ring.
  • 4-Fluorobenzyl ether at position 2.
  • Ethyl ester at the carboxylate position.

This compound is characterized by moderate lipophilicity due to the fluorinated benzyl and ethoxy substituents, which balance polarity and hydrophobicity.

Properties

Molecular Formula

C18H19FO4

Molecular Weight

318.3 g/mol

IUPAC Name

ethyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H19FO4/c1-3-21-17-11-14(18(20)22-4-2)7-10-16(17)23-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3

InChI Key

YAAILBHEPOGAQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including esterification and etherification reactions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzene Ring
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Potential Applications Reference
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate C₁₈H₁₉FO₄ 318.34 3-ethoxy, 4-(4-fluorobenzyloxy) Ester Pharmaceutical intermediate
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate C₁₆H₁₄Cl₂O₃ 325.19 3-chloro, 4-(4-chlorobenzyloxy) Ester Unknown (halogenated analogs may enhance stability)
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide C₁₆H₁₅FINO₃ 415.20 3-ethoxy, 4-(4-fluorobenzyloxy), 5-iodo Benzamide Potential enzyme inhibitor

Key Insights :

  • Halogen vs. Ethoxy : Replacing ethoxy with chloro (as in C₁₆H₁₄Cl₂O₃) increases molecular weight slightly but reduces steric bulk. Chlorine’s electron-withdrawing nature may alter electronic properties compared to ethoxy’s electron-donating effect .
  • Benzamide vs.
Functional Group and Side-Chain Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences Reference
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate C₁₆H₁₄FNO₃ 287.29 4-fluorobenzoylamino substituent Amide linkage instead of ether
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate C₁₁H₁₂BrFO₃ 291.11 2-bromoethoxy chain at position 4, 3-fluoro Bromoalkoxy side chain (increased reactivity)
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S 230.23 Sulfate ester at position 4 Highly polar sulfonate group

Key Insights :

  • Amide vs.
  • Sulfonate Group : Ethyl 4-(sulfooxy)benzoate’s sulfate group drastically increases hydrophilicity, making it suitable for aqueous formulations, unlike the target compound’s lipophilic profile .

Key Insights :

  • Thiazolidinone Derivatives: The compound in incorporates a heterocyclic ring and silyl group, increasing molecular weight and complexity. Such features are common in drug candidates for enhanced metabolic stability.
  • Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate’s dimethylamino group acts as a co-initiator in resin cements, demonstrating how substituents dictate industrial applications .

Research Findings and Implications

Electronic Effects: The 4-fluorobenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Biological Potential: While direct data are lacking, structural analogs like the phosphodiesterase inhibitor in (containing a 4-fluorobenzylamino group) suggest possible antimicrobial or enzyme-targeting applications.

Synthetic Utility : The ethyl ester group facilitates easy hydrolysis to carboxylic acids, making the compound a versatile intermediate for further derivatization .

Biological Activity

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It could inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory pathways.
  • Antimicrobial Properties : Potential activity against bacterial strains has been noted, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

Activity Description
AntioxidantScavenges free radicals; reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines; may reduce inflammation in tissues.
AntimicrobialExhibits activity against specific bacterial strains; potential for antibiotic development.

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Studies :
    • A study indicated that the compound showed significant antioxidant activity through in vitro assays measuring radical scavenging effects. It was found to reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in cell cultures treated with oxidative agents .
  • Antimicrobial Activity :
    • Research demonstrated that this compound displayed inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, suggesting potent antimicrobial properties .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound may inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key metabolic pathways .

Future Directions

Given its promising biological activities, this compound warrants further exploration in various fields:

  • Drug Development : Its potential as an antimicrobial agent could lead to the development of new antibiotics.
  • Therapeutic Applications : Investigating its anti-inflammatory properties may open avenues for treating chronic inflammatory diseases.

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